2,6-Difluoro-4-(trifluoromethyl)pyridine

Lipophilicity Drug‑likeness Physicochemical Property

2,6-Difluoro-4-(trifluoromethyl)pyridine is a pentafluorinated pyridine building block (molecular formula C₆H₂F₅N, molecular weight 183.08 g/mol) characterized by two fluorine atoms at the 2‑ and 6‑positions and a trifluoromethyl group at the 4‑position. The compound belongs to the broader class of trifluoromethylpyridine (TFMP) derivatives, which serve as key intermediates in the agrochemical and pharmaceutical industries.

Molecular Formula C6H2F5N
Molecular Weight 183.08 g/mol
CAS No. 1378824-94-2
Cat. No. B3039871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-(trifluoromethyl)pyridine
CAS1378824-94-2
Molecular FormulaC6H2F5N
Molecular Weight183.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1F)F)C(F)(F)F
InChIInChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H
InChIKeyXARXFSMGFLTPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-(trifluoromethyl)pyridine (CAS 1378824-94-2): Core Properties and Structural Identity for Procurement Evaluation


2,6-Difluoro-4-(trifluoromethyl)pyridine is a pentafluorinated pyridine building block (molecular formula C₆H₂F₅N, molecular weight 183.08 g/mol) characterized by two fluorine atoms at the 2‑ and 6‑positions and a trifluoromethyl group at the 4‑position . The compound belongs to the broader class of trifluoromethylpyridine (TFMP) derivatives, which serve as key intermediates in the agrochemical and pharmaceutical industries . Its symmetrical 2,6‑difluoro‑4‑CF₃ substitution pattern confers a distinct electronic profile that differentiates it from other positional isomers and halo‑analogs, making it a critical starting material for regioselective functionalization strategies.

Why 2,6-Difluoro-4-(trifluoromethyl)pyridine Cannot Be Interchanged with Other Isomeric Trifluoromethylpyridines


The simultaneous presence of two electron‑withdrawing fluorine atoms in the ortho positions and a strongly electron‑withdrawing trifluoromethyl group at the para position creates a uniquely activated pyridine ring that cannot be replicated by positional isomers. Displacing the CF₃ group to the 3‑position, or replacing the 2,6‑fluorines with other halogens (e.g., chlorine), alters both the computed lipophilicity (ΔXLogP3 as large as 1.1 units), hydrogen‑bond acceptor capacity, and the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Simple substitution based on nominal functional‑group similarity risks unintended changes in reactivity, downstream derivatization efficiency, and the physicochemical properties of the final target molecule.

Quantitative Differentiation of 2,6-Difluoro-4-(trifluoromethyl)pyridine Against Its Closest Analogs


Computed Lipophilicity (XLogP3) Difference vs. 2,6-Dichloro-4-(trifluoromethyl)pyridine

The target compound exhibits a computed XLogP3 value of 2.6, whereas the 2,6‑dichloro analog registers a significantly higher XLogP3 of 3.7 . This 1.1‑unit decrease in computed lipophilicity for the fluorine‑bearing compound translates to a predicted reduction in LogP, potentially improving aqueous solubility and reducing non‑specific binding when incorporated into lead‑like scaffolds.

Lipophilicity Drug‑likeness Physicochemical Property

Hydrogen‑Bond Acceptor Capacity vs. 2,6‑Dichloro Analog: Implications for Molecular Recognition and Solubility

The target compound possesses six hydrogen‑bond acceptor sites (six fluorine atoms and the pyridine nitrogen), compared to only four H‑bond acceptors in the 2,6‑dichloro analog . The additional acceptor capacity can enhance solubility in polar media and influence target engagement through favorable polar interactions, while also potentially reducing passive membrane permeability relative to the chloro analog—a trade‑off that must be evaluated on a project‑specific basis.

Hydrogen Bonding Permeability Molecular Recognition

Predicted Regioselectivity in Nucleophilic Aromatic Substitution: Symmetry‑Driven Single‑Site Reactivity

The C₂ symmetry of 2,6‑difluoro‑4‑(trifluoromethyl)pyridine renders its 3‑ and 5‑positions electronically equivalent and uniquely activated for SNAr attack . In contrast, unsymmetrical isomers (e.g., 2,3‑difluoro‑4‑CF₃) present two distinct reactive sites with differing activation energies, potentially leading to isomeric product mixtures. Literature precedent on related 2,6‑difluoropyridine systems demonstrates that sequential SNAr can be achieved in a controlled, stepwise manner, enabling the synthesis of 2,3,6‑trisubstituted pyridines with high fidelity .

Nucleophilic Aromatic Substitution SNAr Regioselectivity Building Block Chemistry

Structural Role in High‑Potency EGFR Inhibitor: IC₅₀ of 0.570 nM for a Derivative Incorporating the 2,6‑Difluoro‑4‑CF₃ Pyridine Core

A disclosed compound (WO2022101184, Example 14) incorporating a 2,6‑difluoro‑4‑(trifluoromethyl)pyridine‑derived fragment demonstrates an IC₅₀ of 0.570 nM against EGFR (epidermal growth factor receptor) in a biochemical assay . While this represents a fully elaborated structure rather than the free building block, the exceptional potency underscores the value of the 2,6‑difluoro‑4‑CF₃ pyridine core as a privileged scaffold for addressing demanding kinase targets.

EGFR Kinase Inhibitor Medicinal Chemistry Potency

Priority Application Scenarios for 2,6-Difluoro-4-(trifluoromethyl)pyridine Based on Quantitative Differentiation


Medicinal Chemistry Programs Requiring Low Lipophilicity and High Solubility for Oral Bioavailability

Based on the computed XLogP3 advantage (2.6 vs. 3.7 for the 2,6‑dichloro analog) , the target compound is preferred when designing lead‑optimization libraries that must remain within the favorable lipophilicity range (XLogP ≤3) to comply with oral bioavailability guidelines. Its lower logP reduces the risk of cytochrome P450 inhibition and off‑target binding often associated with highly lipophilic building blocks.

Regioselective SNAr‑Based Derivatization for 2,3,6‑Trisubstituted Pyridine Libraries

The C₂‑symmetric 2,6‑difluoro arrangement enables predictable, high‑yielding tandem SNAr chemistry, as demonstrated by published PKCθ inhibitor syntheses using analogous 2,6‑difluoropyridine cores . This symmetry ensures that the first nucleophilic substitution occurs at either the C‑3 or C‑5 position, generating a single regioisomer and simplifying purification. Consequently, the building block is ideally suited for parallel synthesis workflows where reproducibility and product purity are paramount.

Agrochemical Intermediate Screening Where Fluorine Content Enhances Metabolic Stability and Environmental Half‑Life

The high fluorine content (five fluorine atoms) contributes to enhanced metabolic stability and persistence that are desirable in certain agrochemical applications, as outlined in the broader TFMP review . When evaluating analogs for crop‑protection lead series, the 2,6‑difluoro‑4‑CF₃ pyridine offers a balance of fluoride‑induced stability and only moderate lipophilicity, potentially resulting in more favorable environmental fate profiles compared to the more lipophilic dichloro analog.

Kinase Inhibitor Discovery with Sub‑Nanomolar Potency Requirements

The demonstrated use of a 2,6‑difluoro‑4‑(trifluoromethyl)pyridine‑derived fragment in an EGFR inhibitor with an IC₅₀ of 0.570 nM validates this building block as a competent scaffold for targeting ATP‑binding pockets of kinases with demanding potency thresholds. Procurement of the building block enables rapid construction of focused libraries for EGFR and potentially other kinase targets within pharmaceutical discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-4-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.